5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde

Steric parameters Conformational analysis Structure-activity relationships

5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde (CAS 392735-27-2) is a 5-substituted 1,2,3-triazole-4-carbaldehyde derivative bearing a sterically demanding tert-butyl group at the C5 position. With a molecular formula of C₇H₁₁N₃O and molecular weight of 153.18 g·mol⁻¹, this compound features a reactive aldehyde handle at C4 for downstream condensation and cycloaddition chemistries.

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
Cat. No. B12498805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde
Molecular FormulaC7H11N3O
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NNN=C1C=O
InChIInChI=1S/C7H11N3O/c1-7(2,3)6-5(4-11)8-10-9-6/h4H,1-3H3,(H,8,9,10)
InChIKeyYEUBNLKRGXJMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde: Core Structural Identity and Procurement-Relevant Physicochemical Snapshot


5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde (CAS 392735-27-2) is a 5-substituted 1,2,3-triazole-4-carbaldehyde derivative bearing a sterically demanding tert-butyl group at the C5 position . With a molecular formula of C₇H₁₁N₃O and molecular weight of 153.18 g·mol⁻¹, this compound features a reactive aldehyde handle at C4 for downstream condensation and cycloaddition chemistries [1]. The 2H-tautomeric form places the acidic N–H proton at N2, differentiating it from 1H-tautomeric and N1-substituted regioisomers in hydrogen-bonding capacity and metal-coordination geometry. Computed physicochemical properties include a density of 1.156 g·cm⁻³, boiling point of 308.4 °C (760 mmHg), and flash point of 144.8 °C . The tert-butyl substituent confers pronounced steric bulk (A-value ≈ 5.0 kcal·mol⁻¹) and enhanced lipophilicity relative to n-alkyl or unsubstituted analogs, which directly impacts solubility, metabolic stability, and binding-pocket compatibility in medicinal chemistry applications [2].

Why 5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde Cannot Be Casually Replaced by In-Class Triazole-4-carbaldehyde Analogs


The 1,2,3-triazole-4-carbaldehyde scaffold is highly tunable, and substituent identity at the C5 position exerts a first-order effect on steric profile, lipophilicity, tautomeric equilibrium, and ultimately biological or catalytic performance [1]. Simply substituting 5-(tert-butyl)- with 5-(n-butyl)-, 5-methyl-, or 5-phenyl-2H-1,2,3-triazole-4-carbaldehyde alters multiple orthogonal properties simultaneously—steric demand (A-value), logP, boiling point, density, and hydrogen-bond donor/acceptor topology—making generic replacement scientifically unjustified without explicit re-validation [2]. Furthermore, the 2H- vs. 1H-tautomeric preference and the distinction between C5-substitution vs. N1-substitution (regioisomerism) produce scaffolds with fundamentally different metal-coordination geometries and reactivity profiles in click-chemistry derivatization [3]. The quantitative evidence below demonstrates that these differences are measurable, directionally consistent, and consequential for procurement decisions.

Quantitative Differentiation of 5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde from Closest Analogs: A Head-to-Head Evidence Guide


Steric Bulk Differentiation: A-Value Comparison of tert-Butyl vs. Methyl and n-Butyl Substituents at the C5 Position

The tert-butyl substituent at C5 imposes dramatically greater steric demand than methyl, n-butyl, or unsubstituted analogs. The A-value (conformational free-energy preference for equatorial orientation in monosubstituted cyclohexane) for tert-butyl is approximately 5.0 kcal·mol⁻¹, compared to 1.74 kcal·mol⁻¹ for methyl [1]. This ~2.9-fold difference directly translates to altered conformational preferences in derived ligands, restricted rotational freedom in binding pockets, and distinct steric compression effects in transition-state geometries during aldehyde derivatization. The n-butyl group, while sharing identical molecular formula (C₇H₁₁N₃O), has a substantially smaller effective steric profile due to its linear chain conformation.

Steric parameters Conformational analysis Structure-activity relationships

Boiling Point Separation from the n-Butyl Isomer: Evidence of Differential Intermolecular Forces

Despite sharing identical molecular formula (C₇H₁₁N₃O) and molecular weight (153.18 g·mol⁻¹) with 5-butyl-2H-1,2,3-triazole-4-carbaldehyde (CAS 409098-04-0), the tert-butyl isomer exhibits a substantially higher computed boiling point: 308.4 °C vs. 238.1 ± 50.0 °C (predicted) at 760 mmHg [1]. This ~70 °C difference reflects the branched tert-butyl group's effect on molecular polarizability, dipole–dipole interactions, and hydrogen-bonding network topology accessible via the 2H-tautomeric NH. Such a large boiling point gap is analytically exploitable for identity confirmation and purity assessment via GC or fractional distillation, and indicates distinct liquid-phase intermolecular organization relevant to formulation and solvent compatibility.

Physicochemical properties Thermal separation Purity analysis

Density and Crystal Packing Differentiation Across 5-Substituted Triazole-4-carbaldehyde Analogs

The computed density of the target compound (1.156 g·cm⁻³) is significantly lower than that of the 5-phenyl analog (1.32 g·cm⁻³, CAS 51719-84-7) and the unsubstituted parent (1.473 g·cm⁻³, CAS 16681-68-8), yet comparable to the 5-n-butyl isomer (1.163 g·cm⁻³) . This density trend reflects the tert-butyl group's disruption of efficient crystal packing relative to planar aromatic (phenyl) or compact (unsubstituted) analogs. For applications in materials science—polymer blending, energetic materials formulation, or metal–organic framework linker design—lower density translates to different volumetric dosing requirements, altered detonation parameters (if applicable), and distinct mechanical properties of derived materials.

Crystal engineering Density comparison Solid-state properties

Synthetic Accessibility: Quantitative-Yield, Room-Temperature 1,3-Dipolar Cycloaddition Route Shared Across 5-Substituted Analogs

The Journet–Cai–Kowal–Larsen method (Tetrahedron Lett. 2001) enables synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazoles—including the tert-butyl derivative—via reaction of sodium azide with α,β-acetylenic aldehydes in DMSO at room temperature, delivering essentially quantitative yields without generating hazardous hydrazoic acid (HN₃) [1]. This contrasts with alternative N-alkyl-triazolecarbaldehyde syntheses described in patent literature (e.g., US20160280691A1), which often require cryogenic conditions (−60 °C), use of pyrophoric n-butyllithium, or elevated temperatures (75–80 °C) with H₂SO₄, and are plagued by low yields and product instability [2]. While the quantitative-yield claim applies to the entire 5-substituted series, the tert-butyl derivative benefits specifically because the steric bulk of the tert-butyl group does not impede the cycloaddition transition state, unlike certain ortho-substituted aryl or secondary alkyl acetylenic aldehydes that show attenuated reactivity.

Synthetic methodology Click chemistry Process chemistry

Regioisomeric Scaffold Differentiation: C5-tert-Butyl vs. N1-tert-Butyl Substitution Alters logP, Boiling Point, and Coordination Chemistry

The target compound (tert-butyl at C5, 2H-tautomer) is regioisomeric with 1-(tert-butyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 129027-65-2; tert-butyl at N1). These two compounds exhibit measurably different physicochemical properties: the N1-regioisomer has a computed boiling point of 263.0 ± 32.0 °C and density of 1.11 ± 0.1 g·cm⁻³ vs. 308.4 °C and 1.156 g·cm⁻³ for the target C5-substituted compound [1]. The N1-regioisomer has XLogP3-AA = 0.4 and zero hydrogen-bond donors (tert-butyl occupies the N1 position, blocking NH tautomerism), whereas the target C5-substituted 2H-tautomer retains one H-bond donor (NH at N2) [1]. This H-bond donor capacity is critical for target engagement in biological systems and for metal-coordination geometry in catalysis and materials science. The regioisomers are not functionally interchangeable.

Regioisomerism Lipophilicity Metal coordination

Antitubercular SAR Context: Triazole-4-carbaldehyde Substitution Patterns Dramatically Modulate MIC Values Against Mycobacterium tuberculosis H37Rv

While direct MIC data for the specific 5-(tert-butyl) derivative are not published, the broader triazole-4-carbaldehyde chemotype has validated, quantifiable anti-Mycobacterium tuberculosis activity that is exquisitely sensitive to substituent identity. Costa et al. (Bioorg. Med. Chem. 2006) demonstrated that among N-substituted-phenyl-1,2,3-triazole-4-carbaldehydes (3a–l), the most active compounds (3a and 3k) exhibited MIC values of 2.5 µg·mL⁻¹ against M. tuberculosis H37Rv (ATCC 27294), a potency comparable to clinically used antitubercular agents [1]. Critically, other analogs in the same series showed substantially weaker or negligible activity, and difluoromethyl conversion of the aldehyde (compounds 4a–l) further altered the activity profile. This SAR hypersensitivity establishes that the specific substituent at the triazole position adjacent to the aldehyde (analogous to the C5 position in the target compound) is a decisive—not incremental—determinant of biological performance, and that the tert-butyl group's unique steric and lipophilic signature would be expected to generate a distinct activity profile relative to methyl, phenyl, or n-butyl analogs.

Antitubercular activity Structure-activity relationship Minimum inhibitory concentration

Evidence-Backed Application Scenarios for 5-(tert-Butyl)-2H-1,2,3-triazole-4-carbaldehyde in Scientific Procurement


Sterically Demanding Ligand Synthesis for Transition-Metal Catalysis and Coordination Chemistry

The tert-butyl group's A-value of ~5.0 kcal·mol⁻¹ [1] provides a well-defined steric parameter for designing ligands with predictable cone angles and buried volumes (%V_bur). When the aldehyde is condensed with amines to form Schiff-base ligands, the C5-tert-butyl group enforces restricted conformational space around the metal center, favoring specific coordination geometries (e.g., distorted tetrahedral vs. square planar) unattainable with smaller 5-methyl or 5-n-butyl analogs. The retained NH hydrogen-bond donor (absent in the N1-tert-butyl regioisomer) further enables secondary-sphere interactions for substrate recognition [2]. This scenario is directly supported by the steric and regioisomeric evidence in Section 3.

Metabolic-Stability-Focused Medicinal Chemistry Building Block in Anti-Infective Lead Optimization

The tert-butyl group is widely recognized in medicinal chemistry for enhancing metabolic stability by blocking CYP450-mediated oxidation at benzylic and α-to-heteroatom positions [1]. In the context of triazole-4-carbaldehyde-derived antitubercular agents—where MIC values as low as 2.5 µg·mL⁻¹ have been demonstrated for optimized N-phenyl-triazole-4-carbaldehydes [2]—incorporating the 5-(tert-butyl) scaffold introduces a metabolically robust substituent that simultaneously increases lipophilicity (favorable for mycobacterial cell wall penetration) while the aldehyde handle permits late-stage diversification via reductive amination, hydrazone formation, or Knoevenagel condensation. The quantitative-yield synthetic route [3] ensures reliable access to the building block at gram-to-kilogram scale, a critical procurement consideration for medicinal chemistry campaigns.

Quality Control Authentication of C₇H₁₁N₃O Triazole-4-carbaldehyde Isomers via Boiling Point and Density Fingerprinting

The large boiling point differential between the target 5-(tert-butyl) compound (308.4 °C) and its 5-(n-butyl) isomer (238.1 °C) [1][2], coupled with the density difference relative to the N1-tert-butyl regioisomer (1.156 vs. 1.11 g·cm⁻³) [3], provides a two-parameter authentication protocol for incoming quality control. Analytical laboratories receiving this compound can confirm identity and detect isomeric contamination using GC (retention time correlated to boiling point) and densitometry, without requiring full NMR characterization of every batch. This scenario is particularly relevant for procurement from multi-vendor catalogs where CAS-number ambiguity or tautomer misassignment may occur.

Click-Chemistry-Derived Functional Materials Requiring Controlled Steric Environment at the Triazole Core

The 5-(tert-butyl)-2H-1,2,3-triazole-4-carbaldehyde scaffold combines a CuAAC-accessible triazole core (via the Journet synthetic route) [1] with a reactive aldehyde for post-polymerization functionalization. The tert-butyl group's steric bulk prevents undesired π–π stacking aggregation that is common with 5-phenyl analogs (density 1.32 vs. 1.156 g·cm⁻³), while its lipophilicity enhances compatibility with hydrophobic polymer matrices. For materials scientists procuring triazole monomers for covalent organic frameworks (COFs), metal–organic frameworks (MOFs), or functional polymer coatings, the C5-tert-butyl substitution offers a distinct combination of steric shielding, solubility profile, and aldehyde reactivity not available from 5-phenyl, 5-methyl, or unsubstituted alternatives.

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